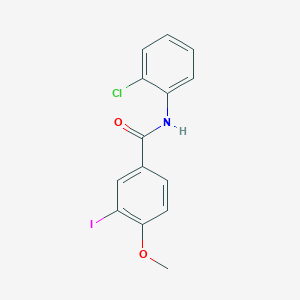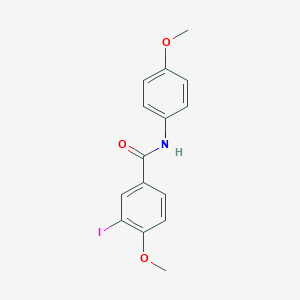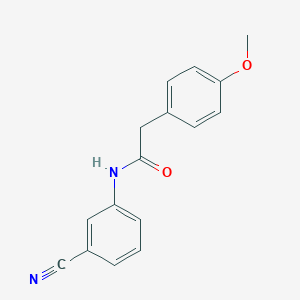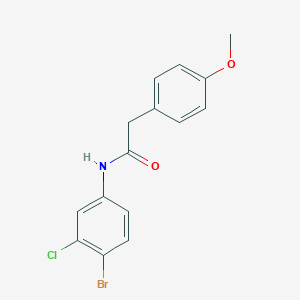![molecular formula C16H18N2O3S2 B325033 N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B325033.png)
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C16H18N2O3S2 and a molecular weight of 350.45572 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a thiophene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-(1-piperidinylsulfonyl)aniline with 2-thiophenecarboxylic acid chloride under appropriate conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the thiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide can be compared with similar compounds such as N-[4-(1-piperidinylsulfonyl)phenyl]acetamide and N-[4-(1-piperidinylsulfonyl)phenyl]thiourea. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has an acetamide group instead of a thiophene ring, which affects its reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it valuable for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help further explore its applications and develop new compounds with similar or enhanced properties.
Properties
Molecular Formula |
C16H18N2O3S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(15-5-4-12-22-15)17-13-6-8-14(9-7-13)23(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) |
InChI Key |
ISFVSKCFWWUKHS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[acetyl(methyl)amino]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B324951.png)

![Ethyl 4-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B324959.png)

![N-[4-(acetylamino)phenyl]-3-iodo-4-methoxybenzamide](/img/structure/B324962.png)
![1,4-Bis[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B324963.png)
![N,N'-1,5-naphthalenediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B324964.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B324966.png)
![2-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B324967.png)
![5-Benzyl-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B324969.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-phenylbenzamide](/img/structure/B324971.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B324974.png)
